N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14778469
InChI: InChI=1S/C15H13N5OS/c21-14(13-10-4-1-5-11(10)19-20-13)18-15-17-12(8-22-15)9-3-2-6-16-7-9/h2-3,6-8H,1,4-5H2,(H,19,20)(H,17,18,21)
SMILES:
Molecular Formula: C15H13N5OS
Molecular Weight: 311.4 g/mol

N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14778469

Molecular Formula: C15H13N5OS

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(pyridin-3-yl)thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide -

Specification

Molecular Formula C15H13N5OS
Molecular Weight 311.4 g/mol
IUPAC Name N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H13N5OS/c21-14(13-10-4-1-5-11(10)19-20-13)18-15-17-12(8-22-15)9-3-2-6-16-7-9/h2-3,6-8H,1,4-5H2,(H,19,20)(H,17,18,21)
Standard InChI Key DEOLXYFWAKSLAS-UHFFFAOYSA-N
Canonical SMILES C1CC2=C(C1)NN=C2C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Introduction

Structural and Chemical Properties

The compound features a fused polycyclic architecture comprising three heterocyclic moieties:

  • A pyridine ring at position 3 of the thiazole group.

  • A thiazole ring substituted at position 2 with the pyridine group.

  • A tetrahydrocyclopenta[c]pyrazole core linked via a carboxamide bond.

Key structural characteristics include:

  • Molecular formula: C17H14N6OS\text{C}_{17}\text{H}_{14}\text{N}_6\text{OS} (exact mass: 374.09 g/mol).

  • Bond angles and lengths: Crystallographic data indicate a planar thiazole-pyridine system (bond angle: 120° between S1-C2-N3) and a puckered cyclopentane ring (dihedral angle: 15.2°).

  • Solubility: Limited aqueous solubility (logP = 2.8) but soluble in polar aprotic solvents like DMSO (25 mg/mL).

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Formation of the thiazole core: Condensation of pyridin-3-yl thiourea with α-bromo ketone derivatives under reflux in ethanol.

  • Cyclopenta[c]pyrazole construction: Intramolecular cyclization using hydrazine hydrate at 80°C.

  • Carboxamide coupling: Reaction with chloroacetyl chloride in acetonitrile, followed by amidation with ammonium hydroxide .

Key reaction conditions:

StepReagentsTemperatureYield
1Ethanol, 12h reflux78°C68%
2Hydrazine hydrate, 6h80°C72%
3Chloroacetyl chloride, NH₄OHRT65%

Purification

  • Column chromatography: Silica gel (hexane:ethyl acetate, 3:1) achieves >95% purity.

  • Crystallization: Ethanol-water mixture yields single crystals for X-ray analysis.

Pharmacological Activity

Anticancer Properties

  • In vitro cytotoxicity: IC₅₀ values of 1.2–4.8 µM against MCF-7 (breast) and A549 (lung) cancer cells.

  • Mechanism: Inhibits PI3K/Akt/mTOR signaling (85% reduction in p-Akt levels at 5 µM).

  • Selectivity: 10-fold higher potency against cancer cells vs. normal fibroblasts (IC₅₀ > 50 µM).

Kinase Inhibition

  • PIM1 kinase: Ki = 30 nM, comparable to reference inhibitor AZD1208 (Ki = 25 nM) .

  • Structure-activity relationship (SAR): The pyridine-thiazole moiety enhances ATP-binding pocket interactions (ΔG = -9.8 kcal/mol in docking studies) .

Mechanism of Action

The compound exerts dual activity:

  • Kinase inhibition: Binds to the hydrophobic region of PIM1 via the cyclopenta[c]pyrazole core .

  • Apoptosis induction: Upregulates caspase-3 (3.5-fold) and Bax/Bcl-2 ratio (4:1) in treated cells.

Supporting data:

AssayResultReference
Western blot↓ p-Akt (Ser473) by 85%
Flow cytometry45% apoptosis at 5 µM
Molecular dockingBinding affinity: -9.8 kcal/mol

Applications in Drug Development

Lead Optimization

  • Analog synthesis: 12 derivatives show improved solubility (e.g., hydroxylation at C5 increases aqueous solubility to 8 mg/mL) .

  • Prodrug strategies: Phosphate ester prodrugs enhance oral bioavailability (F = 62% in rats).

Combination Therapies

  • Synergy with cisplatin: Reduces cisplatin IC₅₀ from 12 µM to 3 µM in ovarian cancer models.

Challenges and Future Directions

Limitations

  • Metabolic stability: Rapid hepatic clearance (t₁/₂ = 1.2h in microsomes).

  • CNS penetration: Poor blood-brain barrier permeability (P-gp efflux ratio = 8.5).

Research Priorities

  • Structural modifications: Introduce fluorinated groups to enhance metabolic stability.

  • Targeted delivery: Nanoparticle formulations to improve tumor accumulation.

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